(4-(Methylsulfonyl)pyridin-3-yl)methanamine
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Overview
Description
(4-(Methylsulfonyl)pyridin-3-yl)methanamine is an organic compound with the molecular formula C7H10N2O2S It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a methylsulfonyl group attached to the pyridine ring and a methanamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Methylsulfonyl)pyridin-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with pyridine, which undergoes sulfonation to introduce the methylsulfonyl group.
Sulfonation: Pyridine is treated with methylsulfonyl chloride in the presence of a base such as triethylamine to yield (4-(Methylsulfonyl)pyridine).
Amination: The (4-(Methylsulfonyl)pyridine) is then subjected to a nucleophilic substitution reaction with methanamine (methylamine) to introduce the methanamine group at the 3-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using bulk reactors for the sulfonation and amination steps to ensure high yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: (4-(Methylsulfonyl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, or amines.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Derivatives with different functional groups replacing the methanamine group.
Scientific Research Applications
(4-(Methylsulfonyl)pyridin-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-(Methylsulfonyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, and cellular metabolism.
Comparison with Similar Compounds
(4-(Methylthio)pyridin-3-yl)methanamine: Similar structure but with a methylthio group instead of a methylsulfonyl group.
(4-(Methylsulfonyl)pyridin-2-yl)methanamine: Similar structure but with the methanamine group at the 2-position.
Uniqueness:
Functional Group: The presence of the methylsulfonyl group imparts unique chemical properties, such as increased polarity and reactivity.
Positional Isomerism: The position of the methanamine group on the pyridine ring affects the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C7H10N2O2S |
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Molecular Weight |
186.23 g/mol |
IUPAC Name |
(4-methylsulfonylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H10N2O2S/c1-12(10,11)7-2-3-9-5-6(7)4-8/h2-3,5H,4,8H2,1H3 |
InChI Key |
HVCUEXPDTHTOMR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=NC=C1)CN |
Origin of Product |
United States |
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